N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic organic compound with the molecular formula C22H17ClN4O4 and a molecular weight of 436.85 g/mol . It features a chlorinated methoxyphenyl group, a 1,2,4-oxadiazole ring, and a dihydropyridinone-acetamide backbone. The oxadiazole moiety is known for its electron-deficient aromatic character, which enhances interactions with biological targets, while the dihydropyridinone core contributes to conformational flexibility .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O4/c1-14-5-7-15(8-6-14)21-26-22(32-27-21)17-4-3-11-28(23(17)30)13-20(29)25-18-12-16(24)9-10-19(18)31-2/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNRPOLBMNGIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methoxyphenyl derivatives, and oxadiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to different chloro or methoxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The position of the oxadiazole ring (3 vs. 5 on the pyridine/dihydropyridinone) significantly impacts electronic distribution. For example, oxadiazole at position 3 (as in the target compound) may improve π-π stacking with hydrophobic enzyme pockets compared to position 5 analogues .
- Electron-Withdrawing Groups : The trifluoromethyl (-CF3) group in ’s compound increases metabolic stability but reduces aqueous solubility, limiting bioavailability .
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in ’s compound) enhance solubility but may reduce membrane permeability compared to methyl groups .
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 4.1 | 2.8 |
| Aqueous Solubility (mg/mL) | 0.05 | 0.02 | 0.15 |
| Polar Surface Area (Ų) | 98 | 85 | 112 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
- Lipophilicity : The trifluoromethyl group in ’s compound increases LogP, favoring blood-brain barrier penetration but complicating formulation .
- Solubility: Methoxy-substituted derivatives () show improved solubility due to higher polarity, making them preferable for intravenous administration .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the field of anticancer drug development. This compound features multiple bioactive moieties, including oxadiazole and dihydropyridine structures, which are known for their pharmacological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H19ClN4O3, with a molecular weight of 422.9 g/mol. The compound's structure includes:
- Chlorine and methoxy groups : These groups can enhance lipophilicity and influence receptor interactions.
- Oxadiazole ring : Known for its role in anticancer activity.
- Dihydropyridine moiety : Often associated with cardiovascular effects and potential neuroprotective properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various cancer cell lines.
Case Studies
- Zhang et al. Study (2023) :
- Arafa et al. Research :
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Compounds with oxadiazole rings have been shown to interfere with cancer cell growth by inducing apoptosis or cell cycle arrest.
- Targeting Specific Pathways : Some derivatives inhibit key signaling pathways involved in tumor growth and metastasis, such as EGFR and Src kinases .
Comparative Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
